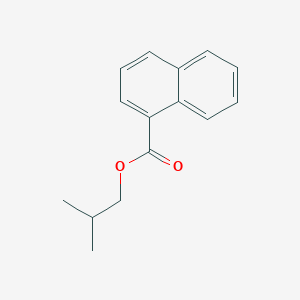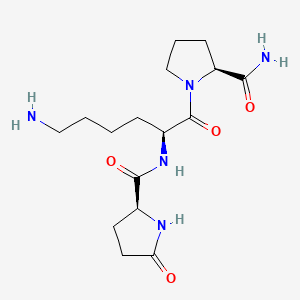
L-Prolinamide, 5-oxo-L-prolyl-L-lysyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- is a compound that belongs to the class of peptides It is composed of amino acids, specifically L-prolinamide, 5-oxo-L-proline, and L-lysine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds. The final step involves the deprotection of the amino groups to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding the protected amino acids. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process .
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can lead to the formation of various substituted peptides .
Applications De Recherche Scientifique
L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in various biological processes and pathways.
Industry: Utilized in the production of peptide-based materials and products.
Mécanisme D'action
The mechanism of action of L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to cell wall proteins of certain pathogens, inhibiting their growth and proliferation. This interaction disrupts the normal function of the cell wall, leading to the death of the pathogen .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- include:
5-oxo-L-proline: An optically active form of 5-oxoproline with L-configuration.
L-proline: A proteinogenic amino acid that serves as a precursor to proteins.
L-lysine: An essential amino acid involved in various metabolic processes.
Uniqueness
Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds .
Propriétés
Numéro CAS |
32467-84-8 |
|---|---|
Formule moléculaire |
C16H27N5O4 |
Poids moléculaire |
353.42 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H27N5O4/c17-8-2-1-4-11(20-15(24)10-6-7-13(22)19-10)16(25)21-9-3-5-12(21)14(18)23/h10-12H,1-9,17H2,(H2,18,23)(H,19,22)(H,20,24)/t10-,11-,12-/m0/s1 |
Clé InChI |
TXOZOKVIYFOVBE-SRVKXCTJSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C2CCC(=O)N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


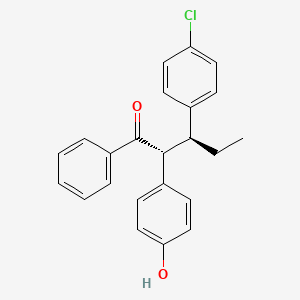
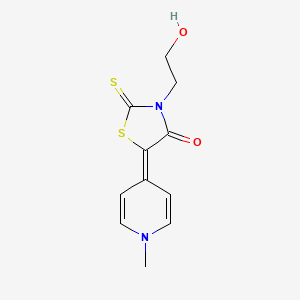
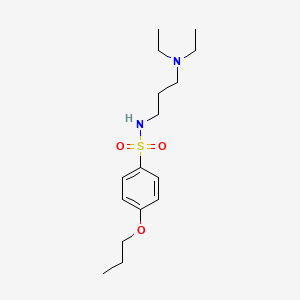
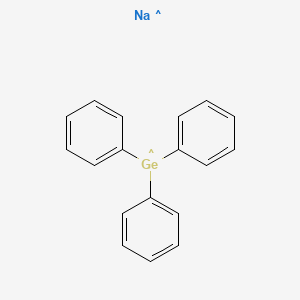
![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)
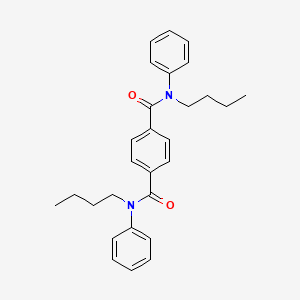
![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
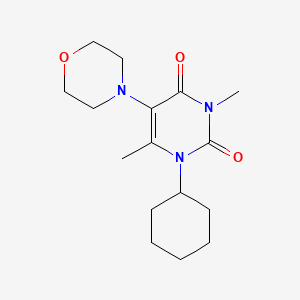
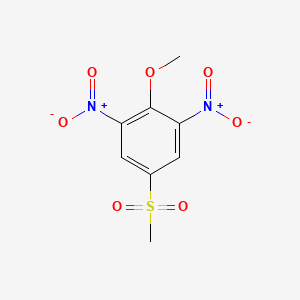
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)
